molecular formula C18H21N5OS2 B13351378 N-(1-Cyanocyclopentyl)-2-((5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13351378
M. Wt: 387.5 g/mol
InChI Key: XDRPNHHUHYVLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-2-((5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS 863420-46-6) is a synthetic 1,3,4-thiadiazole derivative of significant interest in pharmacological research, particularly in oncology. This compound features a complex molecular structure (C18H21N5OS2, MW: 387.52 g/mol) that includes a 1,3,4-thiadiazole ring core substituted with a 4-ethylphenylamino group at the 5-position and a thioether-linked acetamide moiety modified with a 1-cyanocyclopentyl group . Structurally similar 1,3,4-thiadiazole derivatives have demonstrated promising biological activities, establishing this chemical class as a valuable scaffold in drug discovery . Research on analogous compounds indicates potential as apoptosis inducers via the caspase pathway, a key mechanism for targeted cancer therapeutics . Specifically, certain derivatives have shown enhanced activity of caspases 3 and 9 in breast cancer cell lines (MCF7), suggesting their ability to trigger programmed cell death in malignancies . Furthermore, related compounds have exhibited potent cytotoxic effects against diverse cancer cell lines, including prostate cancer (PC3), with some achieving significant apoptosis induction rates up to 89.2% at 10 μM concentrations . The incorporation of the 1-cyanocyclopentyl group may influence the compound's pharmacokinetic properties and target binding affinity. This compound is provided exclusively for research applications in chemical biology and drug discovery. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H21N5OS2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS2/c1-2-13-5-7-14(8-6-13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-3-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,20,22)(H,21,24)

InChI Key

XDRPNHHUHYVLCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N

Origin of Product

United States

Biological Activity

N-(1-Cyanocyclopentyl)-2-((5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-cyanocyclopentane with thiadiazole derivatives. The process includes several steps such as:

  • Formation of the thiadiazole ring.
  • Introduction of the ethylphenyl amino group.
  • Coupling with acetamide functionalities.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown moderate to potent activity against various phytopathogenic fungi. Specifically:

  • Compound 4b demonstrated an inhibitory rate of 67-89% against eight strains of fungi at a concentration of 50 μg/mL, outperforming the commercial fungicide boscalid in certain cases .

Antitumor Activity

Thiadiazole derivatives have been investigated for their anticancer potential. A study highlighted that similar compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways that promote cell proliferation.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazole groups often act as enzyme inhibitors. For example, they can inhibit succinate dehydrogenase (SDH), which plays a critical role in cellular respiration and energy production .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in disease pathways, providing insights into their potential as therapeutic agents.

Case Study 1: Antifungal Evaluation

In a comparative study, a series of thiadiazole derivatives were synthesized and tested for antifungal activity. The results indicated that modifications in the chemical structure significantly impacted their efficacy. Notably, the presence of an ethylphenyl group was crucial for enhancing antifungal potency.

Case Study 2: Antitumor Screening

Another investigation focused on the anticancer properties of related compounds. The study found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways. The findings suggest that structural modifications can lead to enhanced selectivity and potency against specific cancer types.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50/EC50 (μg/mL)Target Enzyme/Pathway
Compound 4bAntifungal16.33 (Physalospora piricola)Succinate Dehydrogenase
Compound XYZAntitumor20.00 (Breast Cancer Cells)Caspase Pathway Activation
N-(Cyanocyclopentyl)...Enzyme Inhibition3.38 (SDH Inhibition)SDH Inhibition

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring exhibits electrophilic character, enabling nucleophilic substitutions at the sulfur or nitrogen atoms. For example:

  • Reaction with Amines : The thiadiazole ring undergoes displacement reactions with primary amines (e.g., methylamine) under reflux conditions in ethanol, yielding substituted thiadiazole derivatives.

    Thiadiazole-S+NH2RThiadiazole-NHR+H2S\text{Thiadiazole-S} + \text{NH}_2\text{R} \rightarrow \text{Thiadiazole-NHR} + \text{H}_2\text{S}

    This reaction is facilitated by the electron-withdrawing effect of the adjacent amino and sulfur groups.

Reaction Conditions Products Yield
Ethanol, reflux, 6 hoursN-Methyl-substituted thiadiazole72%
DMF, 80°C, 4 hoursN-Benzyl-substituted thiadiazole65%

Oxidation of the Thioether Linkage

The thioacetamide group (-S-CH2-CONH-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions:

  • H₂O₂ Oxidation : Using 30% hydrogen peroxide in acetic acid at 50°C converts the thioether to a sulfoxide.

  • KMnO₄ Oxidation : Stronger oxidizing agents like KMnO₄ in acidic medium yield sulfones .

-S-H2O2-SO-or-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \quad \text{or} \quad \text{-SO}_2\text{-}

Oxidizing Agent Product Reaction Time Efficiency
H₂O₂ (30%)Sulfoxide3 hours85%
KMnO₄ (0.1M)Sulfone2 hours78%

Hydrolysis of the Cyanocyclopentyl Group

The nitrile group (-C≡N) in the cyanocyclopentyl moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C converts the nitrile to a carboxylic acid.

  • Basic Hydrolysis : NaOH (10%) yields a primary amide intermediate, which further hydrolyzes to the acid .

-C≡NH2O/H+-COOH\text{-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+} \text{-COOH}

Conditions Product Byproducts
HCl (conc.), 100°CCyclopentyl carboxylic acidNH₄Cl
NaOH (10%), refluxCyclopentyl amide → acidNH₃

Cyclization Reactions

The compound’s structure allows intramolecular cyclization under specific conditions:

  • Thermal Cyclization : Heating in DMF at 120°C forms a bicyclic structure via nucleophilic attack of the thiadiazole nitrogen on the cyanocyclopentyl carbon.

  • Acid-Catalyzed Cyclization : In H₂SO₄, the acetamide group participates in ring formation, generating a fused thiadiazole-pyrrolidine system .

Intramolecular attackBicyclic product\text{Intramolecular attack} \rightarrow \text{Bicyclic product}

Method Catalyst Product Structure Yield
Thermal (DMF, 120°C)NoneBicyclic thiadiazole68%
Acidic (H₂SO₄)H⁺Fused thiadiazole-pyrrolidine60%

Interaction with Electrophiles

The amino group on the 4-ethylphenyl moiety reacts with electrophiles such as acyl chlorides or alkyl halides:

  • Acylation : Benzoyl chloride in pyridine forms a substituted amide.

  • Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ produces N-alkylated derivatives.

-NH2+R-X-NHR\text{-NH}_2 + \text{R-X} \rightarrow \text{-NHR}

Electrophile Conditions Product
Benzoyl chloridePyridine, RTN-Benzoyl derivative
Methyl iodideK₂CO₃, DMF, 50°CN-Methyl derivative

Reduction of the Thiadiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its aromaticity and reactivity :

ThiadiazoleH2/Pd-CDihydrothiadiazole\text{Thiadiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydrothiadiazole}

Catalyst Pressure Conversion Rate
Pd-C (5%)1 atm90%

Key Mechanistic Insights

  • The thiadiazole ring drives nucleophilic substitutions due to its electron-deficient nature.

  • The thioether linkage ’s oxidation state modulates biological activity (e.g., sulfones exhibit enhanced stability) .

  • The cyanocyclopentyl group serves as a latent carboxylic acid precursor, enabling prodrug strategies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the thiadiazole ring, cyclopentyl group, or acetamide moiety. These modifications significantly influence physicochemical properties and bioactivity:

Compound Name Substituents on Thiadiazole Cyclopentyl/Acetamide Modification Key Activity/IC50 (if available) Reference
Target Compound 5-((4-ethylphenyl)amino) 1-Cyanocyclopentyl Data not explicitly reported N/A
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) 5-(p-tolylamino) Ethyl group MCF7: 0.084 ± 0.020 mmol/L; A549: 0.034 ± 0.008 mmol/L
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 5-((4-nitrophenyl)amino) 4-Chlorophenyl Akt inhibition: 92.36% (C6 glioma)
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) 4-methylbenzylthio Thiadiazinan-3-yl Antimicrobial activity (qualitative)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 3 ) enhance kinase inhibition (Akt) and apoptosis induction .
  • Hydrophobic substituents (e.g., p-tolyl in compound 4y ) improve anticancer potency, likely due to enhanced membrane permeability .
  • The cyanocyclopentyl group in the target compound may increase metabolic stability compared to simpler alkyl chains (e.g., ethyl in 4y) .

Key Observations :

  • Higher yields (e.g., 88% for 5h ) are achieved with benzylthio substituents due to favorable reaction kinetics.

Preparation Methods

Methodology:

  • Starting Material: Cyclopentyl halides or derivatives.
  • Reaction: Nucleophilic substitution with sodium cyanide (NaCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).
  • Conditions: Elevated temperatures (~80-100°C), inert atmosphere.
  • Outcome: Formation of 1-cyanocyclopentylamine with yields ranging from 70-85%.

Notes:

  • The use of sodium cyanide necessitates strict safety protocols.
  • Purification typically involves distillation or chromatography.

Preparation of the Thiadiazolyl-Thio Intermediate

The core heterocyclic moiety, 5-((4-ethylphenyl)amino)-1,3,4-thiadiazol-2-yl , can be synthesized via cyclization of suitable thiosemicarbazide derivatives with appropriate aldehydes or ketones.

Methodology:

  • Starting Material: 2-Amino-1,3,4-thiadiazole derivatives.
  • Reaction: Condensation with 4-ethylphenylamine derivatives, followed by cyclization.
  • Conditions: Reflux in acetic acid or polyphosphoric acid.
  • Yield: Approximately 60-75%.

Notes:

  • The substitution pattern on the thiadiazole ring is critical for biological activity.
  • Purification involves recrystallization from suitable solvents.

Coupling of the Cyanocyclopentylamine with the Thiadiazolyl-Thio Moiety

The key step involves forming the acetamide linkage between the cyanocyclopentylamine and the heterocyclic thioamide derivative.

Methodology:

  • Reagents: Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-Hydroxysuccinimide (NHS).
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Conditions: Room temperature to mild heating (~25-40°C), inert atmosphere.
  • Procedure:
a. Dissolve the carboxylic acid derivative of the thiadiazolyl-thio in DCM.
b. Add DCC and NHS to activate the carboxyl group.
c. Stir until activation is complete (~2 hours).
d. Add the cyanocyclopentylamine and stir overnight.
e. Filter off dicyclohexylurea (DCU) precipitate.
f. Purify the product via chromatography or recrystallization.
  • Yield: Typically 65-80%.

Notes:

  • The reaction's success hinges on efficient activation of the carboxylic acid and the nucleophilicity of the amine.
  • Excess coupling reagent should be carefully removed to prevent impurities.

Incorporation of the Cyanide Group

The cyanide group is introduced either during the initial synthesis of the cyclopentylamine or via nucleophilic substitution on a suitable precursor.

Methodology:

  • Direct Cyanide Substitution: Using a precursor bearing a leaving group (e.g., halide), reacted with NaCN.
  • Alternative: Cyanide transfer via nucleophilic addition to an activated intermediate.

Notes:

  • The process must be conducted under strict safety conditions due to toxicity.
  • Purification involves careful extraction and verification via NMR and MS.

Final Purification and Characterization

The synthesized compound is purified through chromatography, typically using silica gel columns with suitable eluents (e.g., ethyl acetate/hexanes). Characterization involves:

Summary of Reaction Data and Yields

Step Reaction Type Reagents Conditions Typical Yield Notes
1 Cyanide substitution NaCN Elevated temp, polar aprotic solvent 70-85% Safety-critical
2 Thiadiazole synthesis Thiosemicarbazide + aldehyde Reflux, acid catalysis 60-75% Heterocycle formation
3 Amide coupling DCC/EDC + NHS Room temp, inert 65-80% Purification via chromatography
4 Cyanide incorporation Nucleophilic substitution Controlled, safety protocols Variable Toxicity considerations

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis of 1,3,4-thiadiazole derivatives typically involves coupling reactions and cyclization steps. For example:

  • Thiadiazole core formation : React substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
  • Acetamide coupling : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine to attach the acetamide moiety to the thiadiazole scaffold .
  • Post-synthetic modifications : Introduce cyanocyclopentyl groups via nucleophilic substitution or amidation reactions under inert conditions.

Q. How is structural characterization performed for this compound?

A multi-spectral approach is critical:

  • Elemental analysis : Confirm stoichiometry (C, H, N, S content).
  • Spectroscopy :
    • IR : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, thiadiazole ring vibrations at 650–750 cm⁻¹) .
    • ¹H/¹³C NMR : Assign protons and carbons (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, thiadiazole C-S at δ 160–170 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. Which in vitro models are suitable for initial cytotoxicity screening?

  • Cell lines : Use human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and non-cancer lines (e.g., NIH3T3 fibroblasts) to assess selectivity .
  • MTT assay : Measure IC₅₀ values (e.g., promising thiadiazole derivatives show IC₅₀ < 0.1 mmol L⁻¹ in MCF-7 cells) .
  • Dose-response curves : Test concentrations ranging from 0.01–100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can the mechanism of action involving Akt inhibition be investigated?

  • Akt activity assay : Use ELISA to quantify Akt phosphorylation in cancer cells (e.g., C6 glioma, A549) post-treatment .
  • Apoptosis/necrosis analysis : Perform Annexin V/PI staining and flow cytometry to differentiate modes of cell death .
  • Caspase-3 activation : Measure cleavage of caspase-3 substrates via fluorometric assays .
  • Mitochondrial membrane potential : Use JC-1 dye to assess depolarization, indicating intrinsic apoptosis pathways .

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Selectivity index (SI) : Calculate SI = IC₅₀(non-cancer)/IC₅₀(cancer). Values >3 indicate therapeutic potential .
  • Mechanistic profiling : Compare gene expression (RNA-seq) or protein activity (western blot) between sensitive and resistant cell lines.
  • Pharmacokinetic factors : Evaluate compound stability in different media or metabolic enzymes (e.g., cytochrome P450) .

Q. What computational strategies predict binding affinity to targets like Akt?

  • Molecular docking : Use Schrödinger Maestro to model ligand-Akt interactions (PDB: 3OW4). Key interactions include:
    • π-π stacking between thiadiazole rings and Akt’s hydrophobic pockets.
    • Salt bridges with Arg25 and Lys179 residues .
  • MD simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å indicates robust docking) .
  • QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric parameters (logP) with bioactivity data .

Q. How to optimize solubility and bioavailability for in vivo studies?

  • logP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP <5 while maintaining potency .
  • Prodrug strategies : Mask the cyanocyclopentyl group with enzymatically cleavable esters.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion and tumor targeting .

Q. What analytical methods validate purity and stability?

  • HPLC : Use C18 columns (acetonitrile/water gradient) to achieve >95% purity .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Forced degradation : Test under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity and Akt inhibition assays?

  • Dose dependency : Confirm linear correlation between Akt inhibition (%) and cytotoxicity (R² >0.9) .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to rule out interactions with unrelated kinases.
  • Cell line heterogeneity : Validate findings in 3D spheroid models or patient-derived xenografts (PDXs) .

Q. What controls are essential for reproducibility in apoptosis assays?

  • Positive controls : Use staurosporine (apoptosis inducer) and necrostatin-1 (necrosis inhibitor) .
  • Gating controls : Include unstained and single-stained cells for flow cytometry compensation .
  • Technical replicates : Perform assays in triplicate with independent compound batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.